molecular formula C21H19ClF4N4 B13085721 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]

Cat. No.: B13085721
M. Wt: 438.8 g/mol
InChI Key: JHHKWDXRROSTBD-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] is a complex organic compound that features a unique combination of fluorinated and chlorinated pyridine and indole moieties

Preparation Methods

The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyridine and indole rings, followed by the introduction of the chloro and trifluoromethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence .

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole] include other fluorinated and chlorinated pyridine derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities. Examples include:

This detailed article provides a comprehensive overview of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7’-fluoro-2’,3’,4’,9’-tetrahydrospiro[piperidine-4,1’-pyrido[3,4-B]indole], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H19ClF4N4

Molecular Weight

438.8 g/mol

IUPAC Name

1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7-fluorospiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine]

InChI

InChI=1S/C21H19ClF4N4/c22-16-9-12(21(24,25)26)11-27-19(16)30-7-4-20(5-8-30)18-15(3-6-28-20)14-2-1-13(23)10-17(14)29-18/h1-2,9-11,28-29H,3-8H2

InChI Key

JHHKWDXRROSTBD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=C1C5=C(N4)C=C(C=C5)F

Origin of Product

United States

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